

# Spectroscopic Data of 3-Iodo-1H-pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Iodo-1H-pyrazole

Cat. No.: B494253

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodo-1H-pyrazole**, a key building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The spectroscopic data for **3-Iodo-1H-pyrazole** and its N-protected derivative are summarized in the tables below. Direct, publicly available spectroscopic data for the parent **3-Iodo-1H-pyrazole** is limited; therefore, data for the tert-Butyl **3-Iodo-1H-pyrazole-1-carboxylate** derivative is also presented as a well-characterized analogue.[\[1\]](#)[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data for tert-Butyl **3-Iodo-1H-pyrazole-1-carboxylate**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
8.16	d	2.8	Ar-H
6.76	d	2.8	Ar-H
1.57	s	-	3 x CH <sub>3</sub> (Boc)

Table 2: <sup>13</sup>C NMR Data for tert-Butyl **3-iodo-1H-pyrazole-1-carboxylate**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) [ppm]	Assignment
146.4	C=O (Boc)
133.6	Ar-C
118.2	Ar-C
104.6	Ar-C
86.1	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
27.9	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for tert-Butyl **3-iodo-1H-pyrazole-1-carboxylate**[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
194	100	[M-Boc] <sup>+</sup>
167	25	
128	2	
40	36	

## Infrared (IR) Spectroscopy

Specific experimental IR data for **3-iodo-1H-pyrazole** is not readily available in the reviewed literature. However, the general features of a solid-phase IR spectrum for a halogenated pyrazole would be expected to show characteristic bands for N-H stretching (typically in the range of 3100-3180  $\text{cm}^{-1}$  for H-bonded pyrazoles), C-H stretching (around 3000  $\text{cm}^{-1}$ ), and various fingerprint vibrations corresponding to the pyrazole ring structure below 1600  $\text{cm}^{-1}$ .[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

**Sample Preparation:** A sample of the analyte (e.g., tert-Butyl **3-iodo-1H-pyrazole-1-carboxylate**) is dissolved in a deuterated solvent, typically DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ , in a standard 5 mm NMR tube.[\[1\]](#) Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

**Instrumentation and Data Acquisition:**

- **Instrument:** A Bruker 400 instrument or equivalent is used.[\[1\]](#)
- **$^1\text{H}$  NMR:** Spectra are recorded at a frequency of 400 MHz.
- **$^{13}\text{C}$  NMR:** Spectra are recorded at a frequency of 100 MHz.[\[1\]](#)
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected.

### Mass Spectrometry

**Instrumentation and Data Acquisition:**

- **Instrument:** A Shimadzu QP2010 instrument equipped with a Restec Rtx-1701 w/Integra-Guard column or a Dual-ESI Q-TOF 6520 (Agilent Technologies) for high-resolution mass spectrometry (HRMS) can be utilized.[\[1\]](#)
- **Ionization Mode:** Electron Ionization (EI) is a common technique for generating mass spectra of small organic molecules.[\[4\]](#) For more sensitive analyses, especially for HRMS,

Electrospray Ionization (ESI) is employed.[1]

- Analysis: The instrument is set to scan a specific mass-to-charge ( $m/z$ ) range to detect the molecular ion and its fragmentation pattern.

## Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

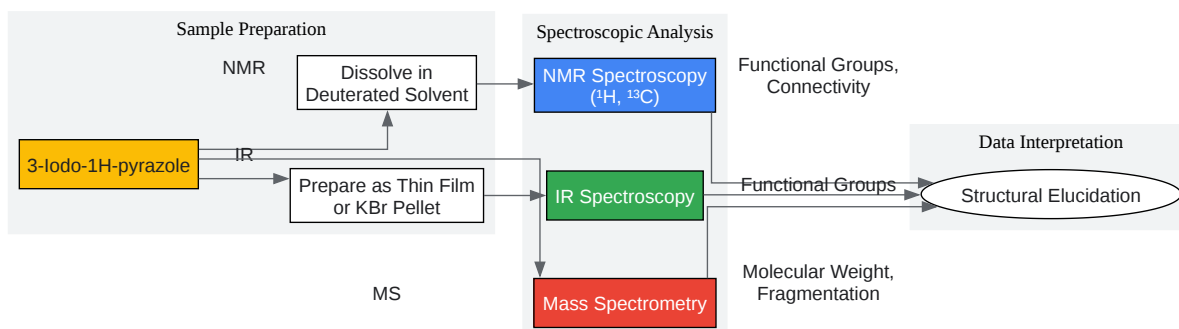
- Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[5]
- KBr Pellet Method: The solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Measurement: A background spectrum of the clean salt plate or KBr pellet is recorded first. Then, the sample is placed in the instrument's sample holder, and the IR spectrum is acquired. The spectrum is typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

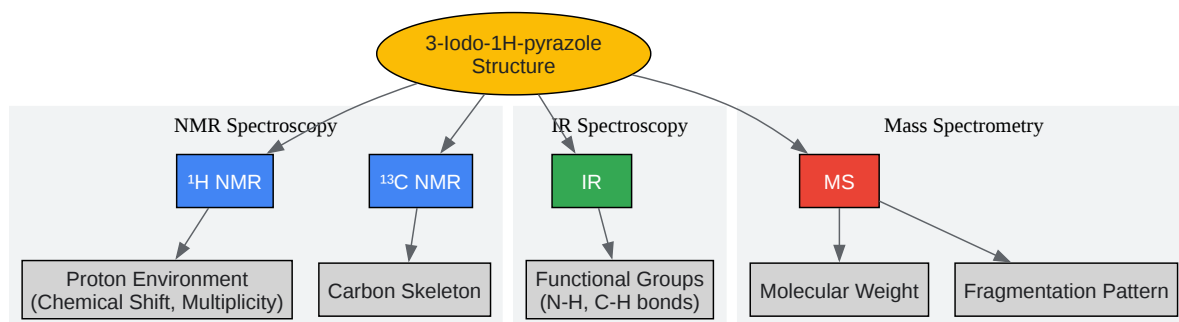
## Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **3-Iodo-1H-pyrazole**.



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Caption: Workflow for the spectroscopic analysis of **3-Iodo-1H-pyrazole**.



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